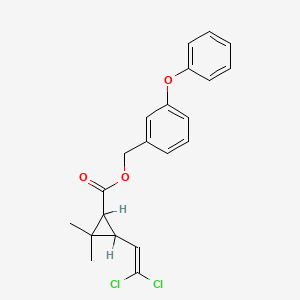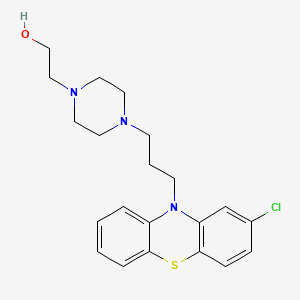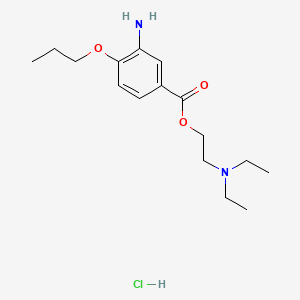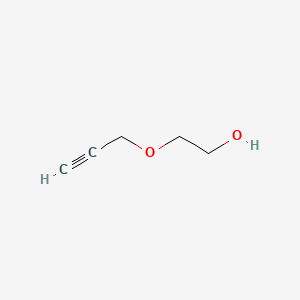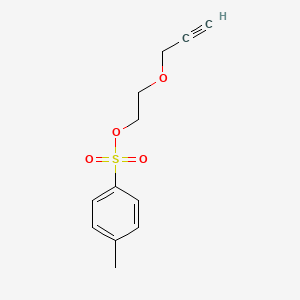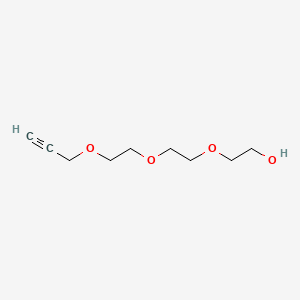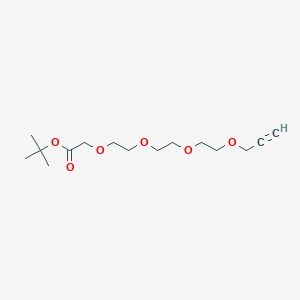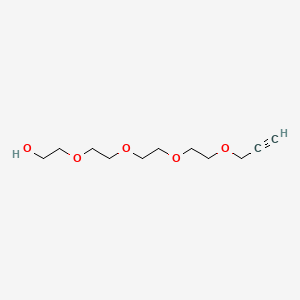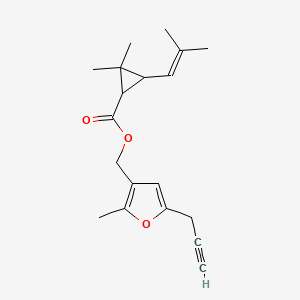![molecular formula C15H17N3 B1679695 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 1065110-62-4](/img/structure/B1679695.png)
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Vue d'ensemble
Description
PF-3246799 is a potent and selective 5-HT2C receptor agonist.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has developed versatile synthetic methods for polycyclic pyrimidoazepine derivatives, highlighting their importance in organic and medicinal chemistry. For instance, a study detailed the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, demonstrating base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization as key steps to achieve these compounds in moderate to very high yields (Acosta-Quintero et al., 2015). Another study synthesized amino-substituted benzo[b]pyrimido[5,4-f]azepines, offering insights into their molecular and supramolecular structures (Acosta Quintero et al., 2018).
Molecular Conformations and Supramolecular Assemblies
Investigations into the supramolecular assemblies of closely related benzo[b]pyrimido[5,4-f]azepine derivatives revealed similar molecular conformations but different supramolecular assemblies, influenced by various non-covalent interactions such as hydrogen bonding and π-π stacking interactions (Acosta et al., 2015). This suggests that even slight variations in molecular structure can significantly affect the overall crystal packing and potentially the material properties of these compounds.
Potential Antitumor Agents
A study on the microwave-induced synthesis of novel dihydro-7H-pyrimido[4,5-b][1,4]diazepines demonstrated their potential as antitumor agents. These compounds showed remarkable activity against various cancer cell lines, highlighting the therapeutic potential of pyrimidoazepine derivatives in cancer treatment (Insuasty et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to selectively inhibit egfr , suggesting that 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine may have similar targets.
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound might interact with its targets (such as egfr) and induce changes that lead to the inhibition of these targets .
Result of Action
If it acts as an EGFR inhibitor, it could potentially inhibit cell proliferation and induce apoptosis, thereby exerting anti-cancer effects .
Analyse Biochimique
Biochemical Properties
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as an agonist for the serotonin 2C (5-HT2C) receptor . This interaction is crucial as it influences the receptor’s activity, leading to various downstream effects. The compound exhibits minimal activation at the 5-HT2A and 5-HT2B receptors, highlighting its selectivity for the 5-HT2C receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can modulate gene expression and cellular metabolism by activating the 5-HT2C receptor, which plays a role in various physiological processes, including mood regulation, appetite control, and endocrine secretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the 5-HT2C receptor . This binding leads to receptor activation, which in turn triggers a cascade of intracellular signaling events. These events can result in enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and minimal degradation under standard laboratory conditions . Long-term studies have shown that it maintains its efficacy in modulating cellular functions, with no significant loss of activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the 5-HT2C receptor without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety profile may be compromised .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects more effectively .
Propriétés
IUPAC Name |
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-12(5-3-1)10-15-17-11-13-6-8-16-9-7-14(13)18-15/h1-5,11,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQBSKNHUVZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=NC(=NC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065110-62-4 | |
| Record name | 1065110-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


